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molecular formula C9H9BrO2 B1266921 4-(2-Bromoethoxy)benzaldehyde CAS No. 52191-15-8

4-(2-Bromoethoxy)benzaldehyde

Cat. No. B1266921
M. Wt: 229.07 g/mol
InChI Key: XFHTVCMRNSBQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088805B2

Procedure details

To a suspension of K2CO3 (4.52 g, 32.7 mmol), 1,2-dibromoethane (10.6 ml, 122.8 mmol) in DMF (12 mL) was added a solution of 4-hydroxybenzaldehyde (1.0 g, 8.2 mmol) in DMF (3 mL) at 0° C. The mixture was stirred at room temperature for 18 h., filtered and evaporated. The residue was purified by silica gel column chromatography with gradient of EtOAc-hexane (increasing percentage of EtOAc from 20 to 25%) to afford the title compound (1.21 g, 64% yield). 1H NMR: (CDCl3) δ (ppm): 9.88 (s, 1H), 7.84 (d, J=8.0 Hz, 2H), 7.01 (d, J=8.0 Hz, 2H), 4.38 (t, J=6 Hz, 2H), 3.67 (t, J=6 Hz, 2H). LRMS (ESI): (calc.) 227.9, 229.9; (found) 229.1, 231.3 (MH)+.
Name
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Br:7][CH2:8][CH2:9]Br.[OH:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1>CN(C=O)C>[Br:7][CH2:8][CH2:9][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10.6 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with gradient of EtOAc-hexane (increasing percentage of EtOAc from 20 to 25%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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